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Compound of Interest

Compound Name: 4-Bromo-5-nitro-1H-indazole

Cat. No.: B1441986

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of
numerous pharmacologically active agents, including potent kinase inhibitors used in oncology.
[1] The 1H-indazole scaffold is a privileged structure, prized for its ability to engage in key
hydrogen bonding interactions with biological targets. The compound 4-Bromo-5-nitro-1H-
indazole (CAS No. 1190315-72-0) is a particularly valuable, yet synthetically challenging,
intermediate.[2][3][4] Its strategic importance lies in the orthogonal reactivity of its substituents:
the nitro group can be readily reduced to an amine, providing a vector for amide coupling or
other elaborations, while the bromine atom is primed for metal-catalyzed cross-coupling
reactions (e.g., Suzuki, Buchwald-Hartwig). This dual functionality allows for the rapid
diversification of the indazole core, making it a critical building block for creating libraries of
potential drug candidates.

This guide provides a comprehensive overview of the synthesis of 4-bromo-5-nitro-1H-
indazole, focusing on a logical and field-proven synthetic strategy. We will delve into the
causality behind experimental choices, provide a detailed operational protocol, and discuss the
underlying reaction mechanisms, equipping researchers and drug development professionals
with the knowledge to confidently approach its preparation.

Physicochemical Properties and Safety Imperatives

A thorough understanding of the physical properties and potential hazards of a compound is a
prerequisite for safe and effective laboratory execution.

Table 1: Physicochemical Data for 4-Bromo-5-nitro-1H-indazole
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Property Value Source(s)
CAS Number 1190315-72-0 [21[4]
Molecular Formula C7H4BrNsO:2 [2]
Molecular Weight 242.03 g/mol [2]
Appearance Typically a solid powder Inferred
SMILES O=[0-] [2]

Safety & Handling:

While a specific safety data sheet (SDS) for 4-bromo-5-nitro-1H-indazole is not widely
available, the hazards can be inferred from its structure and data on closely related analogues
such as 6-bromo-4-nitro-1H-indazole and other nitroaromatic compounds.[5]

» Toxicity: Assumed to be harmful if swallowed (Acute Toxicity, Oral, Category 3), based on
analogues. It may cause skin, eye, and respiratory irritation.[6]

» Handling: All manipulations should be performed in a certified chemical fume hood. Personal
protective equipment (PPE), including a lab coat, safety glasses with side shields, and
chemically resistant gloves, is mandatory. Avoid inhalation of dust and contact with skin and
eyes.[5]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from
strong oxidizing agents.[2]

Strategic Analysis of Synthetic Pathways

The synthesis of 4-bromo-5-nitro-1H-indazole requires the precise installation of two
functional groups onto the indazole core. The primary challenge lies in achieving the correct
regiochemistry. Two main retrosynthetic approaches are considered:

e Route A: Electrophilic Nitration of 4-Bromo-1H-indazole. This is the most direct and logical
pathway. It begins with the commercially available 4-Bromo-1H-indazole. The success of this
route hinges on the directing effects of the bromine atom and the fused pyrazole ring to favor
nitration at the C5 position.
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» Route B: Electrophilic Bromination of 5-Nitro-1H-indazole. This route starts with 5-nitro-1H-
indazole. However, literature on the bromination of indazoles often reports substitution at the
more electronically activated C3 position, making the desired C4-bromination challenging
and likely to result in a mixture of isomers.[7][8]

Given the higher predictability and likelihood of achieving the desired regiochemistry, Route A is
the recommended and most authoritative strategy. The electron-withdrawing nature of the
bromine atom at C4 and the deactivating effect of the protonated pyrazole ring under acidic
nitrating conditions are expected to direct the incoming electrophile (NO2z%) to the C5 position.

Recommended Synthetic Pathway

4-Bromo-1H-indazole Nitration m.

Click to download full resolution via product page

Caption: Recommended workflow for the synthesis of 4-Bromo-5-nitro-1H-indazole.

Detailed Experimental Protocol: Nitration of 4-
Bromo-1H-indazole

This protocol is adapted from standard procedures for the nitration of aromatic heterocycles,
such as the synthesis of 5-Bromo-4-nitro-1H-imidazole, and represents a robust method for
achieving the target compound.[9]

Table 2: Bill of Materials
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CAS M.W. ( Moles
Reagent Amount Molar Eq.
Number g/mol ) (mmol)
4-Bromo-1H-
) 186407-74-9 197.03 5.00g 25.4 1.0
indazole
Sulfuric Acid
7664-93-9 98.08 25 mL
(98%)
Nitric Acid
7697-37-2 63.01 1.8 mL 27.9 11
(70%)
Ice Water - 18.02 200 mL
Ethyl Acetate  141-78-6 88.11 As needed
Brine - - As needed

Step-by-Step Methodology:

e Reactor Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stirrer, a
thermometer, and a dropping funnel. Ensure the setup is in a chemical fume hood.

o Acid Preparation: Carefully add concentrated sulfuric acid (25 mL) to the flask. Cool the flask
in an ice/water bath to 0-5 °C with gentle stirring.

o Substrate Addition: Once the acid is cooled, add 4-Bromo-1H-indazole (5.00 g, 25.4 mmol)
portion-wise to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C
during the addition. The indazole should fully dissolve.

 Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding
concentrated nitric acid (1.8 mL, 27.9 mmol) to 5 mL of cold concentrated sulfuric acid.
Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the
indazole solution over 20-30 minutes, maintaining the internal reaction temperature at 0-5
°C.

o Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5
°C for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer
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Chromatography (TLC) or LC-MS by carefully quenching a small aliquot in ice water and
extracting with ethyl acetate.

e Work-up and Isolation: Once the reaction is complete, carefully and slowly pour the reaction
mixture onto 200 mL of crushed ice/water with vigorous stirring. A precipitate should form.

« Filtration: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly
with cold water until the filtrate is neutral (pH ~7).

e Drying: Dry the collected solid under vacuum at 40-50 °C to a constant weight to afford the
crude 4-Bromo-5-nitro-1H-indazole.

 Purification (if necessary): If analytical data indicates impurities, the crude product can be
purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column
chromatography on silica gel.

Mechanistic Insights: The Basis for Regioselectivity

The success of this synthesis is rooted in the principles of electrophilic aromatic substitution on
a substituted heterocyclic system.
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Caption: Mechanism of nitration on 4-Bromo-1H-indazole.

o Generation of the Nitronium lon: In the strongly acidic medium of concentrated sulfuric acid,

nitric acid is protonated and subsequently loses a molecule of water to form the potent

electrophile, the nitronium ion (NO2+).

o Electrophilic Attack: The 4-bromo-1H-indazole substrate is protonated in the strong acid,

primarily on the pyrazole nitrogen. This protonation deactivates the ring system towards

electrophilic attack. However, substitution is still possible. The bromine at C4 is a

deactivating group but is ortho-, para-directing. The fused pyrazole ring also influences the

electron density. The attack of the nitronium ion occurs preferentially at the C5 position,

which is para to the N1-position of the indazole and meta to the deactivating bromine atom.

This position is sterically accessible and electronically favored over other positions, leading
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to the formation of a resonance-stabilized carbocation intermediate (the sigma complex or
Wheland intermediate).

o Rearomatization: A base (H20 or HSO4™) abstracts a proton from the C5 position of the
sigma complex, restoring the aromaticity of the benzene ring and yielding the final product,
4-bromo-5-nitro-1H-indazole.

Product Characterization

The identity and purity of the synthesized 4-bromo-5-nitro-1H-indazole should be confirmed
using standard analytical techniques.

e 1H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show distinct signals
for the aromatic protons on the indazole core. The chemical shifts and coupling patterns will
be characteristic of the 4,5-disubstitution pattern. Based on known spectra for similar
compounds, one would expect signals in the aromatic region (typically & 7.5-9.0 ppm).[10]

e Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should show a
molecular ion peak [M-H]~ or [M+H]* corresponding to the calculated molecular weight
(242.03 g/mol ), with the characteristic isotopic pattern for a molecule containing one
bromine atom.

e Melting Point: A sharp melting point range for the purified compound indicates high purity.

Conclusion

The synthesis of 4-bromo-5-nitro-1H-indazole via the electrophilic nitration of 4-bromo-1H-
indazole is a logical and efficient method for producing this highly valuable building block. By
understanding the underlying principles of regioselectivity in electrophilic aromatic substitution
and adhering to a carefully controlled protocol, researchers can reliably access this
intermediate. The strategic placement of the bromo and nitro functionalities provides a gateway
for extensive chemical exploration, underscoring its importance in the accelerated discovery of
novel therapeutics in modern drug development.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

9/9

Tech Support


https://www.fishersci.com/store/msds?partNumber=BTB09770DA&productDescription=5-BROMO-2-METHYL-4-NITRO+1GR&vendorId=VN00092202&countryCode=US&language=en
https://pubchem.ncbi.nlm.nih.gov/compound/27274687
https://pubchem.ncbi.nlm.nih.gov/compound/27274687
https://patents.google.com/patent/CN103570624A/en
https://patents.google.com/patent/CN103570624A/en
https://www.chembk.com/en/chem/3-Bromo-5-nitro-1H-indazole
https://www.chemicalbook.com/synthesis/5-bromo-4-nitro-1h-imidazole.htm
https://m.chemicalbook.com/SpectrumEN_2133005-85-1_HNMR.htm
https://www.benchchem.com/product/b1441986#synthesis-of-4-bromo-5-nitro-1h-indazole
https://www.benchchem.com/product/b1441986#synthesis-of-4-bromo-5-nitro-1h-indazole
https://www.benchchem.com/product/b1441986#synthesis-of-4-bromo-5-nitro-1h-indazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1441986?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1441986?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

